molecular formula C17H17N3O5 B12454031 N-(2-ethyl-6-methylphenyl)-2-methyl-3,5-dinitrobenzamide

N-(2-ethyl-6-methylphenyl)-2-methyl-3,5-dinitrobenzamide

Cat. No.: B12454031
M. Wt: 343.33 g/mol
InChI Key: HASHWKILDGVNOA-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-methyl-3,5-dinitrobenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of nitro groups and an amide linkage, which contribute to its reactivity and functionality.

Properties

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C17H17N3O5/c1-4-12-7-5-6-10(2)16(12)18-17(21)14-8-13(19(22)23)9-15(11(14)3)20(24)25/h5-9H,4H2,1-3H3,(H,18,21)

InChI Key

HASHWKILDGVNOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-methyl-3,5-dinitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method includes the nitration of 2-methyl-3,5-dinitrobenzoic acid, followed by the reaction with 2-ethyl-6-methylaniline under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as directing groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-methyl-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups and amide linkage play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular components, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

    Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide

    Alachlor: 2-chloro-2’,6’-diethyl-N-(methoxymethyl)acetanilide

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